2-Methoxyethyl acrylate

Catalog No.
S3317204
CAS No.
32171-39-4
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyethyl acrylate

2-Methoxyethyl acrylate (MEA) solves the critical failure of conventional acrylate monomers in biomedical applications. Substitution with butyl acrylate or HEMA leads to protein denaturation or unpredictable swelling. MEA’s ether-oxygen linkage produces an intermediate water layer that suppresses protein adsorption, while its low, hydration-independent Tg (-30 to -50 °C) ensures consistent mechanical properties. • For antithrombogenic coatings: prevents platelet adhesion without systemic anticoagulants. • For moisture-stable PSAs: consistent tack across humidity levels. • For medical-grade TPUs: resists in vivo degradation and swelling. Sourced with quality specifications, ensuring reproducible polymerization.

CAS Number

32171-39-4

Product Name

2-Methoxyethyl acrylate

IUPAC Name

2-methoxyethyl prop-2-enoate

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-3-6(7)9-5-4-8-2/h3H,1,4-5H2,2H3

InChI Key

HFCUBKYHMMPGBY-UHFFFAOYSA-N

SMILES

COCCOC(=O)C=C

solubility

greater than or equal to 100 mg/mL at 64° F (NTP, 1992)

Canonical SMILES

COCCOC(=O)C=C

The exact mass of the compound 2-Methoxyethyl acrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 64° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24153. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

2-Methoxyethyl acrylate, MEA, Acrylic acid 2-methoxyethyl ester, 2-Methoxyethyl prop-2-enoate, Methoxyethyl acrylate, 2-Propenoic acid, 2-methoxyethyl ester

Purity

≥98%

Package Size

25 g, 25 ml, 100 ml, 500 ml

2-Methoxyethyl acrylate (MEA) is a specialized, highly flexible acrylate monomer characterized by an ether-oxygen linkage within its side chain. In industrial and biomedical procurement, it is primarily sourced to synthesize polymers with a low glass transition temperature (Tg ranging from -30 °C to -50 °C) and a unique hydration profile. Unlike standard hydrophobic alkyl acrylates or highly water-soluble monomers, MEA achieves a precise hydrophilic-hydrophobic balance, allowing it to form "intermediate water" (loosely bound water) at the polymer-liquid interface [1]. This distinct physical chemistry makes MEA a critical building block for advanced antithrombogenic coatings, moisture-stable pressure-sensitive adhesives, and soft biomedical elastomers where precise control over chain mobility and protein interaction is required [2].

Selection Fit

Monomer role Functional acrylate monomer with polar methoxyethyl side chain for tailored copolymer polarity
Polymer design Low glass transition contribution for flexible, low-temperature copolymer architecture
Target workflows Acrylic rubber synthesis, pressure-sensitive adhesive formulation, biocompatible coating development

Substituting 2-methoxyethyl acrylate with standard commodity alternatives like butyl acrylate (BA) or hydroxyl-functionalized monomers like 2-hydroxyethyl methacrylate (HEMA) fundamentally compromises end-product performance. Alkyl acrylates such as BA are highly hydrophobic and entirely lack the ether linkage necessary to structure interfacial water, resulting in severe protein denaturation and rapid platelet adhesion when used in biomedical environments [1]. Conversely, substituting MEA with hydrophilic monomers like HEMA or poly(ethylene glycol) acrylates introduces excessive swelling and drastic moisture-induced shifts in the glass transition temperature (Tg) [2]. For procurement teams, attempting to replace MEA with these cheaper analogs will result in either immediate biological fouling or unpredictable mechanical plasticization in humid conditions, rendering the final coatings or adhesives unviable.

Substitution Risk

Property
MEA (Target)
n-BA / 2-EHA (Substitute)
Side-chain polarity
Polar, hydrophilic ether group
Non-polar, hydrophobic alkyl chain
Oil resistance
Reported high oil resistance
May shift to lower oil resistance; performance profile may not transfer
Cold-resistance balance
Reported high cold resistance with simultaneous oil resistance
Combined cold-and-oil resistance balance may not be maintained

Similar acrylate monomers differ in polarity-driven performance profiles; direct substitution may compromise engineered oil-and-cold-resistance balance. Validate in target formulation before switching.

Suppression of Platelet Adhesion via Intermediate Water Formation

In comparative biomedical coating assays, polymers derived from 2-methoxyethyl acrylate (PMEA) demonstrate near-zero adhesion to native protein molecules, whereas standard alkyl acrylates like poly(n-butyl acrylate) (PBA) exhibit strong protein adhesion and denaturation [1]. This antithrombogenic superiority is quantitatively linked to PMEA's ability to maintain a "freezing-bound" (intermediate) water layer—evidenced by a distinct cold crystallization peak at -42 °C in differential scanning calorimetry (DSC)—which prevents direct protein-polymer contact, a feature entirely absent in PBA [1].

Evidence DimensionPlatelet and native protein adhesion
Target Compound DataPMEA shows near-zero native protein adhesion and maintains a protective intermediate water layer (DSC peak at -42 °C).
Comparator Or BaselinePoly(n-butyl acrylate) (PBA) lacks intermediate water and strongly adheres to and denatures native proteins.
Quantified DifferencePMEA shifts the hydration profile to include freeze-bound water, effectively neutralizing protein adsorption compared to the highly fouling PBA baseline.
ConditionsHydrated polymer surfaces exposed to blood plasma/proteins under physiological conditions.

For procurement in medical device manufacturing (e.g., oxygenators, catheters), MEA is the mandatory monomer choice to achieve FDA-compliant antithrombogenic coatings without relying on leachable anticoagulants.

Elastomer oil/cold balance
Head-to-head
MEA: reported high cold resistance + high oil resistance
EA: reported low cold resistance + high oil resistance
n-BA: reported high cold resistance + low oil resistance
Supports comonomer selection for combined oil-and-cold-resistant elastomer design
Qualitative assessment context; EP 0348106 B1

Hydration Stability and Platelet Compatibility vs. HEMA

When formulating hydrogels or blood-contacting copolymers, substituting 2-methoxyethyl acrylate with 2-hydroxyethyl methacrylate (HEMA) degrades performance. Studies on poly(MEA-co-HEMA) systems reveal that as HEMA content exceeds 30 mol%, the critical freezing-bound water fraction significantly decreases, replaced by non-freezing water [1]. Consequently, platelet adhesion and morphological activation are minimized only when MEA constitutes 80-100 mol% of the matrix, proving that MEA cannot be generically replaced by common hydroxyl-functionalized hydrophilic monomers without sacrificing hemocompatibility [1].

Evidence DimensionPlatelet adhesion and freezing-bound water retention
Target Compound DataMEA-dominant polymers (0-20 mol% HEMA) maintain high freezing-bound water and minimal platelet activation.
Comparator Or BaselineHEMA-dominant polymers (>30-100 mol% HEMA) lose the intermediate water layer and show poor platelet compatibility.
Quantified DifferenceExceeding 30 mol% HEMA substitution eliminates the protective water structure, leading to observable platelet activation and morphological changes.
ConditionsPoly(MEA-co-HEMA) copolymer surfaces evaluated for water structure (DSC) and in vitro platelet adhesion.

Formulators must prioritize MEA over cheaper hydroxyl-functional monomers like HEMA to guarantee non-thrombogenic performance in advanced aqueous or in vivo environments.

PSA peel and shear
Head-to-head
23.47 ± 0.07 N/24 mm peel resistance
>168 h shear strength
(60 wt% MOEA formulation)
Reported PSA formulation response under oil-exposure conditions
Formulation-context; Fang et al. 2022

Hydration-Independent Glass Transition (Tg) Stability

2-Methoxyethyl acrylate yields polymers with a low dry-state glass transition temperature (Tg) between -30 °C and -45 °C, providing intrinsic elastomeric flexibility [1]. Unlike hydroxyl-containing monomers (e.g., PHEA, PHEMA) which exhibit relatively high dry-state Tg values and suffer from pronounced, unpredictable Tg depression upon hydration, PMEA maintains a weak water-content dependence for its Tg [2]. This ensures consistent mechanical softness and chain mobility whether the material is in a dry storage state or fully hydrated in application [2].

Evidence DimensionTg sensitivity to hydration
Target Compound DataPMEA exhibits a low dry Tg (-30 °C to -45 °C) with weak dependence on water content.
Comparator Or BaselinePoly(2-hydroxyethyl acrylate) (PHEA) and PHEMA show high dry-state Tg with severe depression upon hydration.
Quantified DifferencePMEA provides stable elastomeric behavior across hydration states, whereas PHEA/PHEMA undergo drastic mechanical property shifts when exposed to moisture.
ConditionsMolecular dynamics and DSC thermal analysis of polymers in dry vs. hydrated states.

Buyers sourcing monomers for flexible adhesives, soft tissue scaffolds, or moisture-exposed sealants should select MEA to prevent moisture-induced mechanical failure or plasticization drift.

Reactivity ratios (ATRP)
Cross-study
rA (Acrylonitrile) = 1.52
rM (MEA) = 0.60
rA·rM ≈ 0.91
Supports gradient copolymer composition design via reactivity ratio context
ATRP at 60°C in ethylene carbonate; Brar & Kaur 2006
Tensile properties
Class-level
Tensile stress: 10.77 MPa
Breaking strain: 2260%
Toughness: 48.95 MJ/m³
(PMEA-PAAc copolymer)
Reported physically-crosslinked elastomer tensile response; class-level context
MEA-AAc copolymer; data to verify; Wang et al. 2021

Antithrombogenic Medical Device Coatings

Directly utilizing its unique ability to form an intermediate water layer that suppresses protein denaturation (as detailed in Section 3), MEA is the premier monomer for coating artificial lungs (oxygenators), stents, and catheters. It ensures long-term blood compatibility without the need for systemic anticoagulants [1].

Moisture-Stable Pressure-Sensitive Adhesives (PSAs)

Leveraging its low, hydration-independent glass transition temperature, MEA is ideal for formulating flexible PSAs and sealants. Unlike hydroxyl-functionalized acrylates that suffer from unpredictable plasticization when exposed to humidity, MEA-based adhesives maintain consistent tack and peel strength across varying environmental conditions[2].

Biocompatible Thermoplastic Polyurethanes (TPUs)

Due to its stable copolymerization behavior and intrinsic softness, MEA is frequently polymerized as a soft segment in medical-grade TPUs. This provides a stable, long-lasting elastomeric matrix for in vivo implants that resists the severe swelling and mechanical degradation seen in PEG-based alternatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Oil-and-cold-resistant acrylic rubber
Comonomer polarity and low-Tg contribution
Cold flex (TR-10) and oil-aging resistance balance
Oil-resistant pressure-sensitive adhesive
Polar monomer loading ratio in copolymer
Peel adhesion and shear holding under oil exposure
Self-fusing elastomer tape
Hydrogen-bonding comonomer pair ratio
Tensile toughness and self-healing capacity
Gradient copolymer via ATRP
Monomer reactivity ratio differential (r1, r2)
Composition drift profile along polymer chain

Physical Description

2-methoxyethyl acrylate is a clear colorless liquid with a sharp musty odor. (NTP, 1992)
Liquid

XLogP3

0.3

Boiling Point

312.8 °F at 760 mm Hg (NTP, 1992)

Flash Point

180 °F (NTP, 1992)

Vapor Density

4.49 (NTP, 1992) (Relative to Air)

Density

1.0131 at 68 °F (NTP, 1992)

LogP

0.56 (LogP)

Melting Point

-48.3 °F (NTP, 1992)

UNII

515K4I683Y

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (87.1%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (88.17%): Harmful if swallowed [Warning Acute toxicity, oral];
H311+H331 (68.82%): Toxic in contact with skin or if inhaled. [Danger Acute toxicity, dermal;
acute toxicity, inhalation];
H311 (88.17%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (68.82%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (27.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (73.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (30.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (27.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (74.19%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (13.98%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (12.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (70.97%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (68.82%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (16.13%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (68.82%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

3121-61-7

Wikipedia

2-methoxyethyl acrylate

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree

General Manufacturing Information

Rubber product manufacturing
2-Propenoic acid, 2-methoxyethyl ester: ACTIVE

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